2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
Description
This compound features a 1,2,4-triazole core substituted with a methyl group at position 4 and a furan-2-yl moiety at position 3. A sulfanyl (-S-) linker connects the triazole ring to an acetamide group, which is further substituted with a naphthalen-1-yl aromatic system (). The molecule’s structural complexity contributes to its biological activity, particularly in anti-exudative applications, where it demonstrates efficacy comparable to diclofenac sodium at 10 mg/kg doses in rodent models .
Properties
Molecular Formula |
C19H16N4O2S |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C19H16N4O2S/c1-23-18(16-10-5-11-25-16)21-22-19(23)26-12-17(24)20-15-9-4-7-13-6-2-3-8-14(13)15/h2-11H,12H2,1H3,(H,20,24) |
InChI Key |
IOOVZHQJAJUQNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2-furoyl chloride with thiosemicarbazide to form 5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(naphthalen-1-yl)acetamide under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while nucleophilic substitution of the sulfanyl group can introduce various alkyl or aryl groups.
Scientific Research Applications
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Preliminary studies suggest it may have antimicrobial, antifungal, and anticancer properties, making it a promising lead compound for therapeutic development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence, for use in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Its anticancer activity may be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to a broader class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide groups. Key structural variations among analogues include:
- Substituents on the triazole ring: Methyl vs. Furan vs. thiophene/pyridine: Substituting the furan-2-yl group with thiophen-2-yl () or pyridin-4-yl () modifies electronic properties and hydrogen-bonding capacity, influencing target interactions.
Variations in the acetamide moiety :
Table 1: Structural and Functional Comparison of Selected Analogues
*Estimated based on structural formula.
Biological Activity
The compound 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide is a heterocyclic derivative that combines the structural features of triazole and furan rings with a naphthalene moiety. This unique combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 298.36 g/mol. The presence of multiple functional groups provides a basis for diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₄O₂S |
| Molecular Weight | 298.36 g/mol |
| IUPAC Name | 2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide |
Antimicrobial Activity
Research indicates that compounds containing triazole and furan rings exhibit significant antimicrobial properties. The triazole ring is particularly noted for its ability to inhibit fungal enzymes, making it a valuable scaffold in antifungal drug development. Studies have shown that derivatives similar to this compound demonstrate activity against various pathogens, including bacteria and fungi.
- Mechanism of Action : The compound likely exerts its antimicrobial effects through enzyme inhibition, disrupting critical metabolic pathways in microorganisms. The triazole moiety can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes.
-
Case Studies :
- A study evaluated the antifungal activity of related triazole compounds against Candida albicans and Aspergillus niger, showing significant inhibition at low concentrations (MIC values ranging from 0.5 to 4 µg/mL) .
- Another investigation into similar structures revealed promising antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Anti-inflammatory and Antioxidant Activities
Compounds with furan and triazole functionalities have also been studied for their anti-inflammatory properties.
- Anti-inflammatory Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation in various models.
- Antioxidant Activity : The presence of furan rings contributes to the antioxidant capacity by scavenging free radicals, which can protect cells from oxidative stress.
Cytotoxicity and Cancer Research
Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines:
- Cytotoxic Effects : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that compounds with similar structures can induce apoptosis at concentrations ranging from 10 to 50 µM .
- Mechanisms : The proposed mechanisms include the activation of caspase pathways and the disruption of mitochondrial membrane potential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
